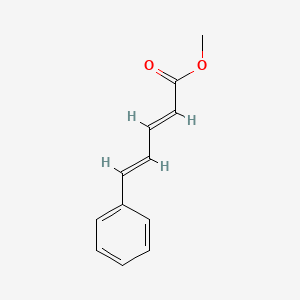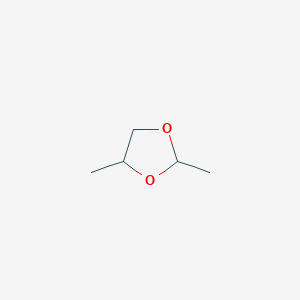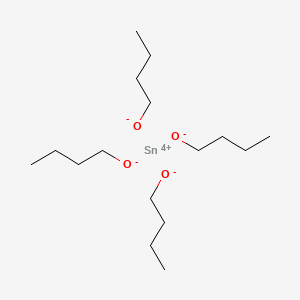
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammineplatinum(II) tetrachloro-: is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH₃) ligands and two chloride (Cl⁻) ions . This compound is commonly used as a precursor to synthesize other platinum catalysts and has significant applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Tetraammineplatinum(II) Tetrachloro- is a coordination complex of platinum (II), consisting of a central platinum ion surrounded by four ammine (NH3) ligands
Mode of Action
It is known that it can be used as a source of platinum .
Biochemical Pathways
It is known to be used in the synthesis of other platinum-based catalysts .
Pharmacokinetics
It is known that the compound has a melting point of 320 °c (dec) (lit) and a density of 4 g/mL at 25 °C (lit) .
Action Environment
It is known that the compound is used as a precursor to synthesize other platinum catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetraammineplatinum(II) tetrachloro- typically involves the reaction of ammonium chloroplatinate(IV) with oxalic acid, strong ammonia water, and calcium acetate in a sequential manner . The reaction conditions are carried out at normal temperature and pressure, making the process simple to operate and control .
Industrial Production Methods: The industrial production of tetraammineplatinum(II) tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the crystallization of the tetraammineplatinum(II) acetate solution, followed by vacuum drying to obtain high-purity crystals . This method ensures high reaction yield and product purity, making it suitable for batch and industrial production .
Chemical Reactions Analysis
Types of Reactions: Tetraammineplatinum(II) tetrachloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Platinum complexes with substituted ligands.
Scientific Research Applications
Chemistry: Tetraammineplatinum(II) tetrachloro- is widely used as a precursor for synthesizing other platinum catalysts, which are essential in various chemical reactions, including hydrogenation and oxidation reactions .
Biology: In biological research, this compound is used to study the interactions of platinum complexes with biological molecules, such as DNA and proteins. It helps in understanding the mechanisms of action of platinum-based drugs .
Medicine: Tetraammineplatinum(II) tetrachloro- serves as a model compound for developing platinum-based anticancer drugs. Its interactions with cellular components provide insights into the design of more effective and less toxic chemotherapeutic agents .
Industry: In industrial applications, this compound is used in the production of platinum-based catalysts for various processes, including petrochemical refining and environmental management .
Comparison with Similar Compounds
- Tetraammineplatinum(II) chloride hydrate
- Tetraammineplatinum(II) hydroxide hydrate
- Tetraamminepalladium(II) chloride monohydrate
- Sodium tetrachloroplatinate(II) hydrate
Comparison: Tetraammineplatinum(II) tetrachloro- is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
13820-46-7 |
|---|---|
Molecular Formula |
Cl4H12N4Pt2 |
Molecular Weight |
600.1 g/mol |
IUPAC Name |
azane;platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
InChI Key |
UBTDQVRNDDEBSJ-UHFFFAOYSA-J |
Canonical SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Related CAS |
13820-46-7 13820-45-6 13965-91-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
